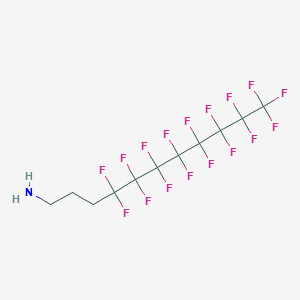

3-(Perfluorooctyl)propylamine

Vue d'ensemble

Description

3-(Perfluorooctyl)propylamine is a compound that falls within the broader category of perfluoroalkylated amines. These compounds are characterized by the presence of a perfluoroalkyl group attached to an amine functionality. The interest in such compounds is due to their unique physical and chemical properties, which make them useful in various applications, including drug discovery, agrochemicals, and materials science.

Synthesis Analysis

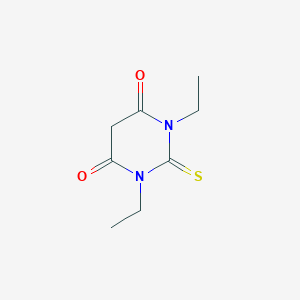

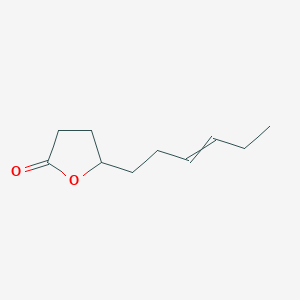

The synthesis of perfluoroalkylated amines, including compounds similar to 3-(Perfluorooctyl)propylamine, can be achieved through several methods. One approach involves the oxidative desulfurization-fluorination of dithiocarbamates, which allows for the facile synthesis of trifluoromethylamines under mild conditions . Another method includes the use of perfluoro acid anhydrides for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes, leading to a variety of perfluoroalkylated N-heterocycles . Additionally, the treatment of 3-(perfluoroalkyl)-1,2-epoxypropane with ammonia or amines can yield 2-hydroxy-3-(perfluoroalkyl)propylamines .

Molecular Structure Analysis

The molecular structure of 3-(Perfluorooctyl)propylamine would consist of a propylamine backbone with a perfluorooctyl group attached. The presence of the perfluoroalkyl group is likely to influence the compound's molecular interactions, stability, and reactivity. The high electronegativity of fluorine atoms in the perfluoroalkyl chain can also affect the electron distribution within the molecule.

Chemical Reactions Analysis

Perfluoroalkylated amines can participate in various chemical reactions. For instance, the trifluoromethylamines can undergo halogen substitution when reacted at higher temperatures . The perfluoroalkylated N-heterocycles synthesized from aminoalkenes can be further functionalized to create complex molecules, such as trifluoromethylated tetrahydroharmine and spiroindolone . Moreover, the Michael 1,4-addition of certain diamines to acrylic acid can lead to the formation of N-mono- or N,N-dicarboxyethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Perfluorooctyl)propylamine and related compounds are influenced by the perfluoroalkyl group. These compounds typically exhibit high thermal and chemical stability due to the strong carbon-fluorine bonds. The fluorinated hydroxyamines, for example, have been characterized by their boiling points and high-resolution 1H NMR spectral data . The introduction of perfluoroalkyl groups can also affect the optical and electrochemical properties of polymers, as seen in the study of triphenylamine-based linear conjugated polyfluorenes . Additionally, the catalytic properties of perfluorooctanesulfonates in fluorous media have been explored, demonstrating their efficiency in synthesizing α-hydroxy-arylacetic acids from aryl methyl ketones .

Applications De Recherche Scientifique

-

Field: Leather Science and Engineering

- Application : 3-(Perfluorooctyl)propylamine is used in the synthesis of non-bioaccumulable fluorinated surfactants .

- Method : The compound is used in the synthesis processes of these surfactants, which are designed to replace conventional fluorinated surfactants with long perfluorocarbon chains .

- Results : These new surfactants have been developed to meet the requirements of environmental sustainable development .

-

Field: Environmental Science and Technology

- Application : The compound is part of the group of Per- and polyfluoroalkyl substances (PFAS), which have been documented at all spatial scales with concerns of adverse ecological and human health effects .

- Method : PFAS, including 3-(Perfluorooctyl)propylamine, have been released into the atmosphere while waste PFAS materials have been released into waters .

- Results : Large variability exists in measured PFAS environmental concentrations and human exposures .

-

Field: Analytical Chemistry

- Application : 3-(Perfluorooctyl)propylamine is used in a fluorous-derivatization approach for UPLC-MS/MS quantification of Long Chain Unsaturated Fatty Acids (LCUFAs) .

- Method : The compound is employed as a fluorous reagent in the derivatization process .

- Results : The results of this application were not detailed in the source .

-

Field: Fire Safety and Engineering

- Application : 3-(Perfluorooctyl)propylamine is used in the synthesis of a novel surfactant for aqueous film-forming foam (AFFF) extinguishing agents .

- Method : The compound is used in the synthesis process of these surfactants, which are designed to replace conventional fluorocarbon surfactants with long perfluorocarbon chains .

- Results : The results show that the minimum surface tension and critical micelle concentration (CMC) could reach to 16.58 mN/m and 7.72 mmol/L for the mixed system, respectively . The foam expansion and the 25% drainage time are 9.8 and 313 s, respectively, and the extinguishing times are less than 65 s while the burnback times are more than 14.50 min for all the hydrocarbon oils studied in this work .

-

Field: Biochemistry

- Application : 3-(Perfluorooctyl)propylamine is used in a fluorous-derivatization approach for UPLC-MS/MS quantification of Long Chain Unsaturated Fatty Acids (LCUFAs) .

- Method : The compound is employed as a fluorous reagent in the derivatization process .

- Results : Application of the proposed method enabled a reliable determination of eight typical LCUFAs with high sensitivity (LLOQ ranged from 30 amol to 6.25 fmol) and low matrix interferences (almost less than 10%) .

- Field: Material Science

- Application : 3-(Perfluorooctyl)propylamine is used in the synthesis of non-bioaccumulable fluorinated surfactants .

- Method : The compound is used in the synthesis processes of these surfactants, which are designed to replace conventional fluorinated surfactants with long perfluorocarbon chains .

- Results : These new surfactants have been developed to meet the requirements of environmental sustainable development .

Safety And Hazards

“3-(Perfluorooctyl)propylamine” is advised for R&D use only and not for medicinal or household use . It’s recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTWASMMVSOPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444220 | |

| Record name | 3-(Perfluorooctyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Perfluorooctyl)propylamine | |

CAS RN |

139175-50-1 | |

| Record name | 3-(Perfluorooctyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

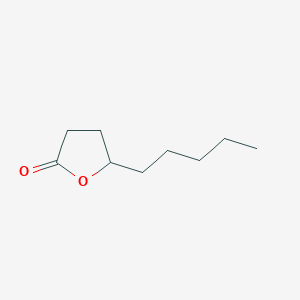

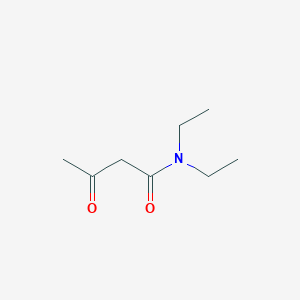

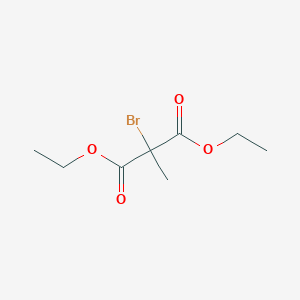

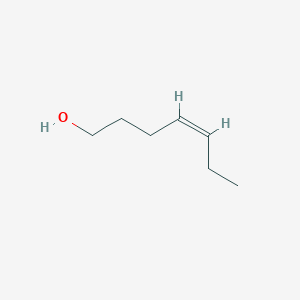

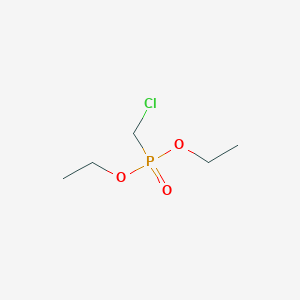

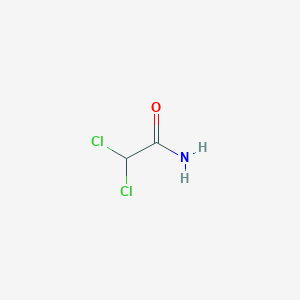

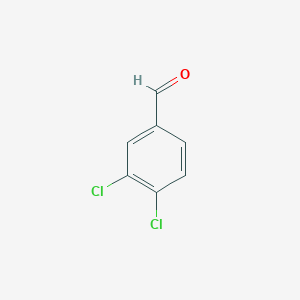

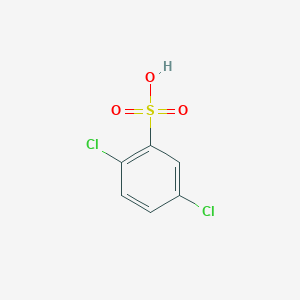

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

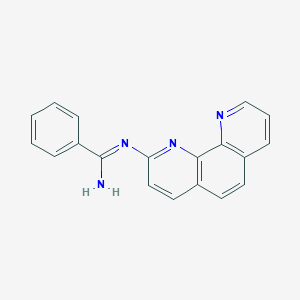

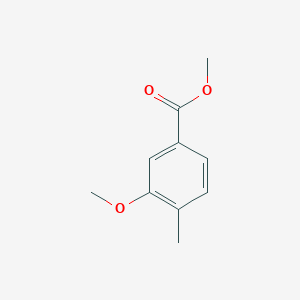

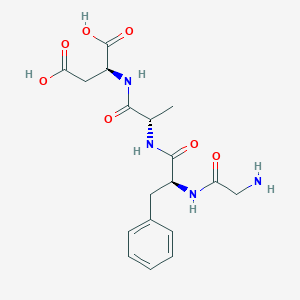

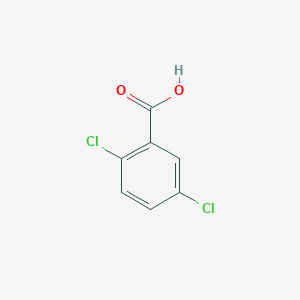

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.